![molecular formula C16H12N2O8 B12053938 2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- CAS No. 91779-84-9](/img/structure/B12053938.png)
2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- In ambient conditions, it appears as a white, lump pastille . Its primary application lies in the rubber industry as an anti-reversion agent during the production of rubber chemicals.
2,5-Pyrrolidinedione, 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-: is a chemical compound with the molecular formula CHNO. It consists of two pyrrolidinedione rings connected by a phenylene (benzene) bridge.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves the reaction between 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-1H-pyrrole-2,5-dione and appropriate reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and solvent-based reactions.
Industrial Production: Industrial-scale production methods are proprietary, but the compound is synthesized using established chemical principles.
Análisis De Reacciones Químicas
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Beyond rubber, it may find applications in specialty chemicals.
Mecanismo De Acción
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways involved need further exploration.
Comparación Con Compuestos Similares
Similar Compounds: Other pyrrolidinediones or compounds with phenylene bridges.
Uniqueness: Highlight its specific structural features and applications.
Remember that this compound’s scientific investigation is dynamic, and new findings may emerge over time
Propiedades
Número CAS |
91779-84-9 |
|---|---|
Fórmula molecular |
C16H12N2O8 |
Peso molecular |
360.27 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H12N2O8/c19-11-4-5-12(20)17(11)25-15(23)9-2-1-3-10(8-9)16(24)26-18-13(21)6-7-14(18)22/h1-3,8H,4-7H2 |
Clave InChI |
YIFNMIBSDHKPPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




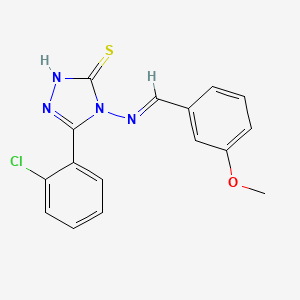

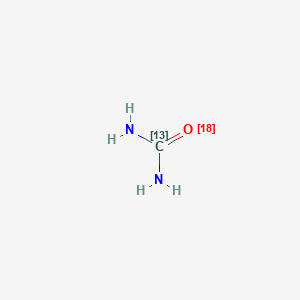
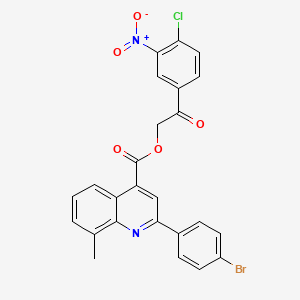
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
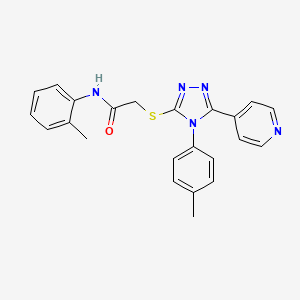
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)

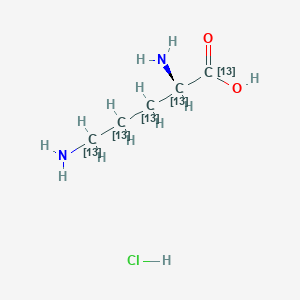

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)
